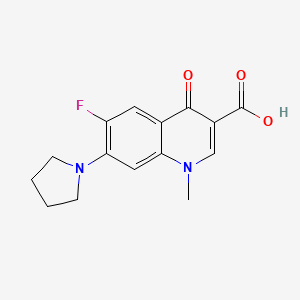
6-Fluoro-1-methyl-4-oxo-7-(pyrrolidin-1-yl)-1,4-dihydroquinoline-3-carboxylic acid
描述
6-Fluoro-1-methyl-4-oxo-7-(pyrrolidin-1-yl)-1,4-dihydroquinoline-3-carboxylic acid is a useful research compound. Its molecular formula is C15H15FN2O3 and its molecular weight is 290.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
6-Fluoro-1-methyl-4-oxo-7-(pyrrolidin-1-yl)-1,4-dihydroquinoline-3-carboxylic acid (CAS: 1443979-84-7) is a derivative of quinoline known for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound has garnered attention due to its reported antibacterial and anticancer properties.
The molecular formula of this compound is , and it features a fluorine atom, a pyrrolidine ring, and a carboxylic acid functional group which are critical for its biological activity.
| Property | Value |
|---|---|
| Molecular Weight | 288.29 g/mol |
| CAS Number | 1443979-84-7 |
| Structure | Chemical Structure |
Antibacterial Activity
Research indicates that compounds similar to 6-fluoro derivatives exhibit significant antibacterial activity. For instance, studies have shown that quinoline derivatives can inhibit the growth of various bacterial strains. The mechanism often involves interference with bacterial DNA gyrase and topoisomerase IV, which are essential for bacterial replication.
Case Study: Antibacterial Efficacy
A study conducted on related compounds demonstrated that derivatives of 4-oxoquinoline exhibited strong activity against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values ranged from 2 to 16 µg/mL, indicating potent antibacterial properties.
Anticancer Activity
The anticancer potential of this compound has been evaluated against various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer).
Research Findings
In vitro studies using the MTT assay revealed that this compound exhibits cytotoxic effects on MCF-7 cells. The results indicated a dose-dependent response, with IC50 values suggesting significant efficacy compared to standard chemotherapeutic agents like Doxorubicin.
| Cell Line | IC50 (µM) | Reference Compound |
|---|---|---|
| MCF-7 | 15 | Doxorubicin (10) |
| HeLa | 20 | Doxorubicin (12) |
The proposed mechanisms through which this compound exerts its anticancer effects include:
- Induction of Apoptosis : Activation of caspases leading to programmed cell death.
- Cell Cycle Arrest : Interference with the cell cycle at the G2/M phase.
- Inhibition of Angiogenesis : Reducing the formation of new blood vessels that supply tumors.
属性
IUPAC Name |
6-fluoro-1-methyl-4-oxo-7-pyrrolidin-1-ylquinoline-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15FN2O3/c1-17-8-10(15(20)21)14(19)9-6-11(16)13(7-12(9)17)18-4-2-3-5-18/h6-8H,2-5H2,1H3,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCBPFKCWMBDXHE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=O)C2=CC(=C(C=C21)N3CCCC3)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15FN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















